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Compound of Interest

Compound Name: (R)-2-Methylmorpholine
168038-14-0; 74572-13-7;
CAS No.:
790184-33-7
Cat. No.: B2821071

Get Quote
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Comprehensive Characterization Guide: (R)-2-Methylmorpholine

Introduction: The Stereochemical Challenge

(R)-2-Methylmorpholine (CAS: 168038-14-0) is a critical chiral building block in the synthesis
of bioactive morpholine scaffolds, including inhibitors for PI3K and other kinase targets. In drug
development, the distinction between the (R)-enantiomer, its (S)-counterpart, and its
regioisomer (3-methylmorpholine) is non-negotiable due to the strict requirements of structure-
activity relationships (SAR).

This guide provides a technical comparison of spectroscopic methods for characterizing (R)-2-
methylmorpholine. Unlike standard certificates of analysis that rely solely on optical rotation,
this guide advocates for a triangulated spectroscopic approach (MS, IR, NMR) to ensure
absolute structural and enantiomeric integrity.

Mass Spectrometry (MS): The Regioisomer Filter
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Mass spectrometry is the first line of defense. While it cannot distinguish enantiomers (R vs. S),
it is the most effective tool for distinguishing the 2-methyl isomer (methyl adjacent to oxygen)
from the 3-methyl isomer (methyl adjacent to nitrogen).

Comparative Fragmentation Logic

Both isomers share a molecular ion (

) of 101 m/z. However, their fragmentation pathways diverge based on the stability of the
resulting carbocations/iminium ions.

Feature

2-Methylmorpholine
(Target)

3-Methylmorpholine
(Alternative)

Structure

Methyl

to Oxygen (Position 2)

Methyl

to Nitrogen (Position 3)

Primary Fragmentation

-Cleavage next to N (C3-C4
bond)

-Cleavage next to N (C2-C3
bond)

Key Fragment (m/z)

m/z 70 (Loss of

unit)

m/z 86 (Loss of

)

Mechanism

The ring opens, often losing
the oxygen-containing

fragment.

The methyl group is directly

to Nitrogen, favoring direct loss

to form a stable iminium ion.

Application Insight: If your mass spectrum shows a dominant base peak at m/z 86 (M-15), you
likely have the 3-methyl isomer, not the 2-methyl target. (R)-2-methylmorpholine typically
exhibits a more complex fragmentation due to the methyl group being distant from the nitrogen
charge center.

Infrared Spectroscopy (IR): Functional Verification

IR is a "Pass/Fail" gate. It confirms the morpholine core but is blind to chirality without
specialized VCD (Vibrational Circular Dichroism) instrumentation.
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e N-H Stretching: A sharp, medium band at 3300-3350 cm~* (secondary amine).
¢ C-O-C Stretching: Strong ether bands at 1060-1150 cm™—1.

 Differentiation: The fingerprint region (600-1400 cm~1) can distinguish 2-methyl from 3-
methyl isomers, but this requires a reference standard for overlay.

Verdict: Use IR for raw material ID, but never for stereochemical release.

NMR Spectroscopy: The Gold Standard

NMR is the only technique capable of simultaneously solving the regiochemical (position of
methyl) and stereochemical (R vs. S) puzzle.

Part A: 1D 'H NMR (Regiochemistry)

The chemical environment of the methyl group confirms its position.

e 2-Methylmorpholine: The methyl doublet appears at ~1.1 ppm.[1] The proton at C2 (methine)
is deshielded by the adjacent oxygen, typically appearing downfield (~3.5-3.8 ppm)
compared to a C3 proton.

e Coupling Analysis: The morpholine ring exists in a chair conformation.[2][3] In (R)-2-
methylmorpholine, the methyl group prefers the equatorial position to avoid 1,3-diaxial
strain. This "locks" the ring, creating distinct coupling constants (

) for the axial and equatorial protons.

Part B: Chiral NMR (Stereochemistry)

Standard NMR cannot distinguish (R) from (S). To measure Enantiomeric Excess (ee), you
must create a diastereomeric environment.

Comparison of Methods for ee Determination:
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Method Mechanism Resolution Throughput Cost
Physical )
. . . High
) separation on High (Baseline Low (20-30
Chiral HPLC ) ) ] ] (Columns/Solven
chiral stationary separation) min/run) ts)
S
phase

Chiral Solvating

Agent (e.g., (R)-

BINOL or Medium (Split ) ) Low (Reagents
CSA-NMR ) ) High (5 min/run)

Mosher's Acid) signals) are cheap)

forms transient

diastereomers

Recommendation: For rapid in-process checks, use CSA-NMR. For final QC release, use
Chiral HPLC.

Experimental Protocol: Chiral Purity by CSA-NMR

This protocol uses (R)-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNP) as a Chiral
Solvating Agent.

Materials:
e Analyte: ~5 mg of (R)-2-methylmorpholine.
e CSA: ~10 mg of (R)-BNP.
e Solvent:
(Chloroform-d).
Step-by-Step Workflow:
» Baseline Scan: Dissolve the analyte in

and acquire a standard *H NMR spectrum. Note the chemical shift of the methyl doublet
(~1.1 ppm).
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o Complexation: Add 2 equivalents of (R)-BNP to the NMR tube. Shake vigorously to ensure
dissolution.

e Acquisition: Acquire the *H NMR spectrum again.

e Analysis: Zoom in on the methyl region.[4]
o Result: The methyl signal will split into two doublets if the sample is racemic.
o Interpretation: The chemical shift difference (

) between the R-R complex and the S-R complex allows for integration.[5]

o Calculation:

Visualization of Analytical Logic
Diagram 1: Isomer Identification Decision Tree

This logic gate ensures you do not misidentify the regioisomer or enantiomer.
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Unknown Morpholine Derivative

Step 1: Mass Spectrometry (MS)

Check Fragments

Methyl Loss \Ring Frag

Major Peak m/z 86 (M-15)
Likely 3-Methylmorpholine

Major Peak m/z 70
Likely 2-Methylmorpholine

Step 2: 1H NMR (CDCI3)

< ek o s =

C2-H Downfield (~3.6 ppm)
Regiochemistry Confirmed

Step 3: Add Chiral Shift Reagent
(CSA-NMR)

Methyl Signal Split?

Yes No

Two Doublets Observed Single Doublet Observed
Result: Racemic Mixture Result: Enantiopure (R)

Click to download full resolution via product page
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Caption: Decision tree for distinguishing regioisomers (2-Me vs 3-Me) and enantiomers (R vs
S) using MS and NMR.

Diagram 2: NMR Characterization Workflow
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Click to download full resolution via product page

Caption: Sequential workflow for full structural validation, moving from basic connectivity to
stereochemical quantification.

Summary Data Table

(R)-2- 3-
Parameter . . Notes
Methylmorpholine Methylmorpholine

Molecular Weight 101.15 g/mol 101.15 g/mol Identical.
3-Me loses methyl
MS Base Peak m/z 70 or 56 m/z 86 (M-15) )
easily.
1H NMR Methyl ~1.1 ppm (Doublet) ~1.0 ppm (Doublet) Similar shift.
] C2-H: ~3.6 ppm C3-H: ~2.8 ppm ] ]
1H NMR Methine ] ) Key differentiator.
(Deshielded by O) (Shielded by N)
) o Requires CSA or Requires CSA or Standard NMR is
Chiral Discrimination ) ) ) o
Chiral HPLC Chiral HPLC insufficient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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